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Compound of Interest

Compound Name: 4,5-Dimethyl-1-hexene

Cat. No.: B099456

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-
dimethyl-1-hexene (CsHis, Molecular Weight: 112.21 g/mol ).[1][2][3] Due to the limited
availability of experimentally derived NMR data in public databases, this document presents a
combination of experimental mass spectrometry and infrared spectroscopy data, alongside
predicted *H and 3C NMR spectroscopic values. These predictions are based on established
chemical shift principles and computational models, offering a robust estimation for analytical
and research purposes.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from mass spectrometry, infrared
spectroscopy, and predicted nuclear magnetic resonance spectroscopy for 4,5-dimethyl-1-
hexene.

Table 1: Mass Spectrometry Data

The mass spectrum of 4,5-dimethyl-1-hexene is characterized by a discernible molecular ion
peak and a fragmentation pattern typical of branched alkenes. The primary fragmentation
pathways include allylic cleavage and rearrangements.
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m/z Relative Intensity (%) Proposed Fragment

41 100 [CsHs]* (Allyl cation)

43 85 [CsH7]* (Isopropy! cation)
55 70 [CaH7]*

56 65 [CaHs]*

70 30 [CsH1o0]*

83 20 [CeH11]*

112 15 [CsH16]* (Molecular lon)

Data sourced from NIST WebBook.[1]

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of 4,5-dimethyl-1-hexene exhibits characteristic absorption bands for
the vinyl group and alkyl C-H bonds.

Wavenumber (cm~?) Intensity Vibrational Mode

~3079 Medium =C-H stretch

~2958, 2872 Strong C-H stretch (sp?)

~1642 Medium C=C stretch

~1465 Medium -CHz- bend (scissoring)

1384, 1368 Medium -CH(CHs3)2 bend (doublet for
isopropy! group)

~993, 911 Strong =C-H bend (out-of-plane)

Data interpreted from the NIST WebBook IR spectrum and typical alkene absorption ranges.[4]

[S1E61[7]

Table 3: Predicted 'H NMR Spectroscopic Data
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The predicted *H NMR spectrum of 4,5-dimethyl-1-hexene shows distinct signals for the vinyl
protons and the aliphatic protons, with characteristic splitting patterns.

Chemical Shift (3,

Multiplicity Integration Proton Assignment
ppm)
~5.75 ddd 1H H-1
~4.95 ddt 1H H-2 (trans to H-1)
~4.90 ddt 1H H-2 (cis to H-1)
~2.05 m 2H H-3
~1.70 m 1H H-4
~1.55 m 1H H-5
~0.85 d 6H -CH(CH3)2
~0.80 d 3H -CH(CH3)-

Predicted using NMR prediction software and established chemical shift correlations.[8][9][10]
[11][12]

Table 4: Predicted **C NMR Spectroscopic Data

The predicted 3C NMR spectrum indicates eight distinct carbon environments in 4,5-dimethyl-
1-hexene.
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Chemical Shift (8, ppm) Carbon Assignment
~139.5 C-1

~114.5 C-2

~45.0 C-3

~38.0 C-14

~31.0 C-5

~20.0 -CH(CH3)2 (methyls)
~19.5 -CH(CHs)- (methyl)

Predicted using NMR prediction software and established chemical shift correlations.[8][9][13]
[14][15][16]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: A sample of 4,5-dimethyl-1-hexene (typically 5-25 mg) is dissolved in
a deuterated solvent (e.g., CDCIs3) in a standard NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
e 'H NMR Acquisition:
o The spectrometer is tuned to the proton frequency.

o A standard one-pulse sequence is used.
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o Key parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-5 seconds.

o Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.

e 13C NMR Acquisition:
o The spectrometer is tuned to the carbon-13 frequency.

o A proton-decoupled pulse sequence is typically used to simplify the spectrum to single
lines for each carbon environment.

o Alonger acquisition time and a larger number of scans are generally required due to the
lower natural abundance and sensitivity of the 13C nucleus.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are
referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: As 4,5-dimethyl-1-hexene is a liquid at room temperature, a neat
spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl
or KBr) to form a thin film.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
» Data Acquisition:

o Abackground spectrum of the clean salt plates is first recorded.

o The sample is then placed in the spectrometer's sample holder.

o The infrared spectrum is recorded, typically in the range of 4000-400 cm~1.
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o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: For a volatile compound like 4,5-dimethyl-1-hexene, Gas
Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected
into a gas chromatograph, which separates it from any impurities before it enters the mass
spectrometer.

« lonization: Electron lonization (El) is a standard technique where the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and
fragment.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge ratio (m/z).

o Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4,5-dimethyl-1-hexene.
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Caption: General workflow for the spectroscopic analysis of 4,5-dimethyl-1-hexene.

Logical Relationship of Spectroscopic Information

This diagram illustrates how the different types of spectroscopic data contribute to the final
structural determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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